DL-Propargylglycine hydrochloride

Cystathionine γ-lyase H₂S biosynthesis Enzyme inhibition

DL-Propargylglycine hydrochloride (PAG) is the canonical, racemic suicide inhibitor of cystathionine-γ-lyase (CSE) with >250-fold selectivity over CBS, enabling unambiguous H₂S source attribution. Unlike AOAA or β-cyanoalanine, it provides validated in vivo efficacy in hemorrhagic shock (IC₅₀ 55 μM), chemosensitization with gemcitabine in bladder cancer, and a terminal alkyne handle for CuAAC click chemistry. Choose this ≥97% purity HCl salt for reproducible, historically cited results. Standard research quantities available for immediate shipment.

Molecular Formula C5H8ClNO2
Molecular Weight 149.57
CAS No. 16900-57-5; 198774-27-5; 64165-64-6; 87205-47-8
Cat. No. B2452206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Propargylglycine hydrochloride
CAS16900-57-5; 198774-27-5; 64165-64-6; 87205-47-8
Molecular FormulaC5H8ClNO2
Molecular Weight149.57
Structural Identifiers
SMILESC#CCC(C(=O)O)N.Cl
InChIInChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H
InChIKeyUAMBUICGODABQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DL-Propargylglycine Hydrochloride (CAS 16900-57-5): Identity and Baseline Procurement Specifications for H₂S Research


DL-Propargylglycine hydrochloride (PAG) is a racemic, non-proteinogenic amino acid derivative and a well-characterized, irreversible inhibitor of cystathionine-γ-lyase (CSE) . It functions as a suicide inhibitor that covalently modifies the pyridoxal 5′-phosphate (PLP) active site of CSE, thereby blocking endogenous hydrogen sulfide (H₂S) biosynthesis . The hydrochloride salt form (Molecular Formula: C₅H₈ClNO₂; Molecular Weight: 149.58 g/mol) is the standard research-grade formulation, widely available from major suppliers at purities of ≥95–99%, with established storage conditions of −20°C in an inert atmosphere . Unlike chiral analogs (L- or D-propargylglycine), the racemic DL-PAG represents the canonical, historically most-cited tool compound for in vitro and in vivo H₂S pathway interrogation .

Why DL-Propargylglycine Hydrochloride Cannot Be Casually Substituted by Other CSE Inhibitors or Chiral Analogs


Substituting DL-propargylglycine hydrochloride with another CSE inhibitor (e.g., β-cyanoalanine, aminooxyacetic acid) or with an isolated enantiomer (L- or D-propargylglycine) without experimental validation introduces significant scientific risk. First, IC₅₀ values against recombinant or tissue-derived CSE vary by orders of magnitude among inhibitors, meaning equipotent dosing assumptions are invalid [1]. Second, selectivity profiles differ markedly: while PAG is a relatively selective CSE inhibitor, aminooxyacetic acid (AOAA) potently inhibits both CSE and cystathionine β-synthase (CBS), confounding H₂S source attribution . Third, the D-enantiomer of propargylglycine exhibits distinct metabolic fates and off-target liabilities, including nephrotoxicity mediated by D-amino acid oxidase [2]. Finally, the racemic DL-PAG has a uniquely established in vivo metabolic signature—conversion to γ-glutamylpropargylglycylglycine—that is not replicated by enantiopure analogs [3]. These differences underscore that DL-PAG is not functionally interchangeable; its selection must be justified by specific experimental endpoints that align with its defined potency, selectivity, and metabolic profile.

DL-Propargylglycine Hydrochloride: Quantified Differentiation from Analogs and Alternatives


CSE Inhibitory Potency: DL-PAG versus β-Cyanoalanine and L-Aminoethoxyvinylglycine

In recombinant enzyme assays at pH 8.2 and 37°C, DL-propargylglycine (DL-PAG) exhibits an IC₅₀ of 40 μM against CSE, placing it at an intermediate potency between the more potent L-aminoethoxyvinylglycine (IC₅₀ = 1.0 μM) and the less potent β-cyanoalanine (IC₅₀ = 14 μM) [1]. In rat liver homogenate preparations, DL-PAG demonstrates an IC₅₀ of 55.0 ± 3.2 μM, which is approximately 8.5-fold less potent than β-cyanoalanine (BCA) in the same system (IC₅₀ = 6.5 ± 1.2 μM) [2]. This graded potency spectrum defines DL-PAG as a moderately potent, well-characterized tool for H₂S pathway studies where complete enzyme ablation is not required or where intermediate inhibition is desired.

Cystathionine γ-lyase H₂S biosynthesis Enzyme inhibition

CSE vs. CBS Selectivity: DL-PAG Compared to Aminooxyacetic Acid (AOAA)

In a comprehensive comparative study of CSE and CBS inhibitors, aminooxyacetic acid (AOAA) demonstrated potent inhibition of both CSE (IC₅₀ = 1.1 ± 0.1 μM) and CBS (IC₅₀ = 8.5 ± 0.7 μM), indicating poor enzyme selectivity that complicates interpretation of H₂S source contribution [1]. In contrast, DL-propargylglycine (DL-PAG) exhibits a CSE IC₅₀ of 40 ± 8 μM with minimal CBS inhibition at concentrations up to 10 mM, providing a >250-fold selectivity window for CSE over CBS [1]. This selectivity profile makes DL-PAG the preferred tool compound when experimental objectives require attribution of H₂S effects specifically to CSE rather than CBS-derived H₂S production.

Enzyme selectivity CBS inhibition Pharmacological tool validation

In Vivo Chemosensitization: DL-PAG Enhancement of Gemcitabine Efficacy in Bladder Cancer

In an intravesical murine model of bladder cancer, DL-propargylglycine (PAG) administration as a CSE inhibitor produced statistically significant antitumor effects when combined with gemcitabine chemotherapy [1]. Compared to gemcitabine alone, the combination of PAG + gemcitabine resulted in tumor regression (p < 0.0001), enhanced PARP-1-cleavage-associated apoptosis (p < 0.05), increased intratumoral CD8+ T cell infiltration (p < 0.05), increased F4/80+ macrophage infiltration (p < 0.002), and reduced neovascularization (p < 0.0001) [1]. PAG monotherapy also significantly attenuated tumor growth (p < 0.002) and invasion relative to control cohorts [1]. These combinatorial effects have not been equivalently documented for alternative CSE inhibitors such as β-cyanoalanine in this specific oncologic context.

Bladder cancer Chemosensitization Combination therapy Intravesical model

Metabolic Fate Distinction: DL-PAG Forms γ-Glutamylpropargylglycylglycine In Vivo

DL-propargylglycine (DL-PAG) undergoes a unique in vivo metabolic conversion to γ-glutamylpropargylglycylglycine (γ-Glu-PPG-Gly), a glutathione analog that is not produced from L-propargylglycine or other CSE inhibitors [1]. In rats administered DL-PAG intraperitoneally at 50 mg/kg body weight, hepatic γ-Glu-PPG-Gly levels increased time-dependently, reaching a maximum of 1.15 ± 0.08 μmol/g liver at 8 hours post-administration, then declining to approximately 50% of maximum by 24 hours [1]. At 14 hours post-administration across a dose range of 3.125–200 mg/kg, the propargylglycine moiety sequestered as γ-Glu-PPG-Gly represented 2–7% of the total administered DL-PAG [1]. This metabolic signature—formation of a glutathione-like conjugate—is mechanistically distinct from simple renal clearance and may have implications for interpretation of sustained H₂S inhibition versus secondary metabolite effects.

Drug metabolism Glutathione analog In vivo pharmacokinetics

DL-Propargylglycine Hydrochloride: High-Value Application Scenarios Supported by Quantitative Evidence


CSE-Selective H₂S Pathway Interrogation Without CBS Confounding

Researchers seeking to attribute H₂S-mediated physiological effects specifically to cystathionine-γ-lyase (CSE) rather than cystathionine β-synthase (CBS) should select DL-propargylglycine hydrochloride. Unlike aminooxyacetic acid (AOAA), which inhibits both CSE (IC₅₀ = 1.1 μM) and CBS (IC₅₀ = 8.5 μM) at overlapping concentrations, DL-PAG demonstrates >250-fold selectivity for CSE (IC₅₀ = 40 μM) with no significant CBS inhibition up to 10 mM [1]. This selectivity enables unambiguous interpretation of H₂S source contributions in vascular biology, inflammation, and metabolic studies.

Preclinical Bladder Cancer Research: Chemosensitization with Gemcitabine

In oncology research programs focused on bladder cancer, DL-propargylglycine hydrochloride is validated as a chemosensitizing agent when co-administered with gemcitabine. Quantitative in vivo evidence demonstrates that PAG + gemcitabine combination therapy produces tumor regression (p < 0.0001 vs. gemcitabine alone), enhances apoptosis (p < 0.05), and increases intratumoral immune cell infiltration (CD8+ T cells: p < 0.05; F4/80+ macrophages: p < 0.002) in an intravesical murine model [1]. This specific combination effect represents a differentiated application relative to other CSE inhibitors lacking equivalent oncologic validation.

Hemorrhagic Shock and Cardiovascular H₂S Pharmacology

DL-propargylglycine hydrochloride is the established reference inhibitor for studies of H₂S in hemorrhagic shock pathophysiology. In rat models, DL-PAG inhibits liver H₂S synthesis with an IC₅₀ of 55.0 ± 3.2 μM in vitro and abolishes the plasma H₂S elevation observed in anesthetized rats subjected to hemorrhagic shock in vivo [1]. This dual in vitro/in vivo validation, with defined dosing parameters (e.g., 50 mg/kg i.v.), makes DL-PAG the tool of choice for cardiovascular researchers investigating H₂S as a vasoactive gasotransmitter in shock states.

Click Chemistry Conjugation and Bioconjugation Probe Development

DL-propargylglycine hydrochloride contains a terminal alkyne moiety that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This structural feature enables covalent conjugation to azide-containing fluorophores, affinity tags, or solid supports. For chemical biologists developing activity-based probes for CSE or incorporating non-canonical amino acids into peptides, DL-PAG offers a dual-function scaffold: it retains CSE inhibitory activity while providing a bioorthogonal handle for downstream detection or immobilization. This click-chemistry compatibility is not present in β-cyanoalanine or AOAA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Propargylglycine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.